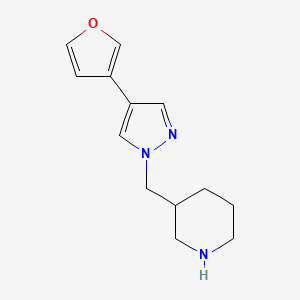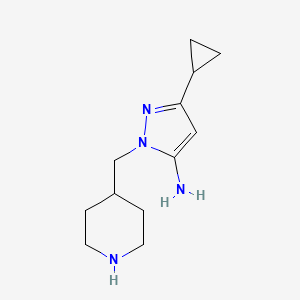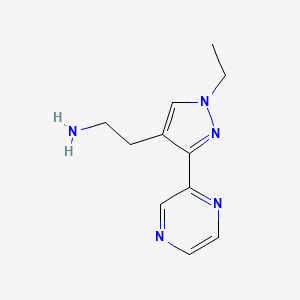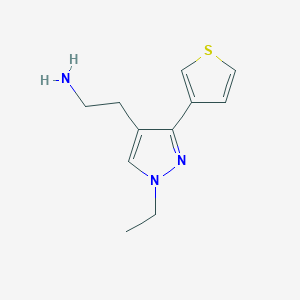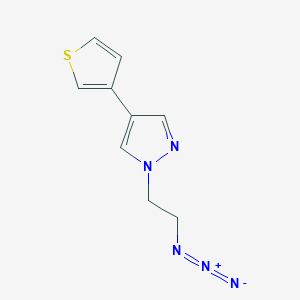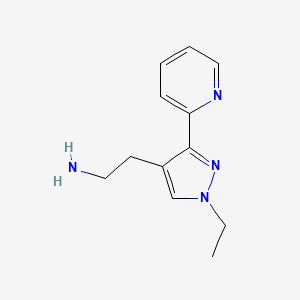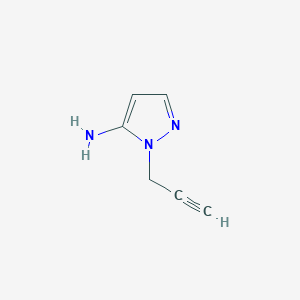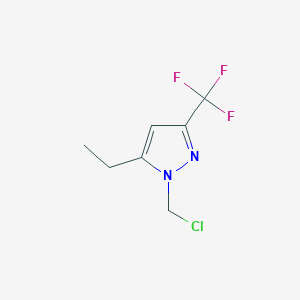
1-(Chlormethyl)-5-ethyl-3-(Trifluormethyl)-1H-pyrazol
Übersicht
Beschreibung
The compound “1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) and chloromethyl group (-CH2Cl) are common functional groups in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethyl groups are known to influence the properties of compounds, including their reactivity and stability .Wissenschaftliche Forschungsanwendungen
Elektrophile Fluorierung in der Synthetischen Chemie
Diese Verbindung wird als elektrophiles Fluorierungsreagenz in der synthetischen Chemie eingesetzt, da sie Fluoratome in organische Substrate einführen kann . Die Trifluormethylgruppe verstärkt die biologische Aktivität und die physikalischen Eigenschaften von Molekülen, was diese Verbindung für die Entwicklung von Pharmazeutika und Agrochemikalien wertvoll macht .
Agrochemische Industrie
Im agrochemischen Sektor werden Derivate dieser Verbindung zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Die einzigartigen physikalisch-chemischen Eigenschaften der Trifluormethylgruppe tragen zur Wirksamkeit dieser Agrochemikalien bei, was zur Entwicklung neuer Pestizide mit verbesserter Leistung führt .
Pharmazeutische Anwendungen
Die Trifluormethylgruppe ist in der Pharmakologie von Bedeutung, wo sie in bioaktive Moleküle eingebaut wird, um ihre metabolische Stabilität und Membranpermeabilität zu modifizieren . Derivate dieser Verbindung werden bei der Synthese von Pharmazeutika eingesetzt, die die Trifluormethylgruppe für ihre biologische Aktivität benötigen .
Materialwissenschaften
In den Materialwissenschaften werden Derivate dieser Verbindung auf ihr Potenzial für die Herstellung neuartiger Materialien mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder spezialisierter Leitfähigkeit untersucht . Die Trifluormethylgruppe kann Materialien wünschenswerte Eigenschaften verleihen, die sie für fortschrittliche Anwendungen geeignet machen.
Umweltanwendungen
Die Derivate der Verbindung werden für Umweltanwendungen untersucht, insbesondere bei der Entwicklung umweltfreundlicher Pestizide, die einen effektiven Schädlingsbefall ohne nachteilige ökologische Auswirkungen bieten . Das Ziel ist es, den ökologischen Fußabdruck zu minimieren und gleichzeitig die landwirtschaftliche Produktivität zu erhalten.
Analytische Chemie
In der analytischen Chemie wird diese Verbindung als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet, um andere Substanzen nachzuweisen und zu quantifizieren . Ihre Derivate können aufgrund ihrer eindeutigen chemischen Signaturen, die in komplexen Gemischen leicht identifizierbar sind, als Marker oder Sonden dienen.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of trifluoromethyl groups in organic synthesis is a growing area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may explore new methods of synthesizing trifluoromethylated compounds, as well as their potential applications .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2/c1-2-5-3-6(7(9,10)11)12-13(5)4-8/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEQHXDKTQTKOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



